

Application Notes & Protocols: Measuring Starch Concentration in Plant Leaves with Anthrone Reagent

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Compound of Interest		
Compound Name:	Anthrone	
Cat. No.:	B1665570	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Starch is a primary photosynthetic end-product in higher plants and serves as a crucial energy reserve. Its quantification in leaf tissue is fundamental to studies in plant physiology, agronomy, and in understanding metabolic responses to environmental stress and chemical treatments. The **anthrone** reagent method is a well-established colorimetric technique for determining total carbohydrate content.[1][2] This method relies on the principle that in a hot acidic medium, starch is hydrolyzed to glucose.[2][3] The glucose is then dehydrated to form hydroxymethylfurfural, which condenses with **anthrone** to produce a stable blue-green colored complex.[3][4][5] The intensity of this color, which is proportional to the carbohydrate concentration, is measured spectrophotometrically at approximately 630 nm.[2][3][6]

This document provides a detailed protocol for the quantification of starch in plant leaves using the **anthrone** reagent, including sample preparation, starch extraction, and colorimetric analysis.

Principle of the Method

The **anthrone** assay is a sensitive and widely used method for the quantitative determination of carbohydrates.[7] The core reaction involves two key steps facilitated by concentrated sulfuric



acid:

- Hydrolysis of Starch: Polysaccharides like starch are first hydrolyzed into their constituent monosaccharides (glucose) by the strong acid.[3][4]
- Dehydration and Condensation: The glucose is then dehydrated to form hydroxymethylfurfural. This intermediate subsequently reacts with **anthrone** (9,10-dihydro-9-oxoanthracene) to form a blue-green condensation product.[3][5][6] The absorbance of this colored complex is directly proportional to the amount of glucose, and by extension, the original starch content in the sample.

Experimental Protocols Reagent and Equipment Preparation

Reagents:

- 80% Ethanol (v/v): For the removal of soluble sugars.
- 52% Perchloric Acid (HClO₄): For the extraction of starch. Prepare by diluting commercially available concentrated perchloric acid. Handle with extreme care in a fume hood.
- Anthrone Reagent (0.2% w/v): Dissolve 200 mg of anthrone in 100 mL of ice-cold 95% sulfuric acid (H₂SO₄).[3] This reagent should be prepared fresh daily and kept on ice.[8] Caution: Concentrated sulfuric acid is highly corrosive; always add acid to water slowly and wear appropriate personal protective equipment (PPE).
- Glucose Standard Stock Solution (1 mg/mL): Dissolve 100 mg of anhydrous D-glucose in 100 mL of distilled water.[3]
- Working Glucose Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water.[3]

Equipment:

- Homogenizer or mortar and pestle
- Centrifuge and centrifuge tubes



- Water bath
- Spectrophotometer capable of measuring absorbance at 630 nm
- Glass test tubes, pipettes, and standard laboratory glassware

Sample Preparation and Soluble Sugar Removal

- Harvest fresh leaf tissue and immediately place on ice to halt metabolic processes.
- Weigh approximately 0.1 to 0.5 g of the leaf sample.[3]
- Homogenize the tissue in hot 80% ethanol using a mortar and pestle or a mechanical homogenizer to remove soluble sugars.[3]
- Transfer the homogenate to a centrifuge tube and centrifuge. Discard the supernatant which contains the soluble sugars.
- Wash the pellet by resuspending it in hot 80% ethanol, centrifuging, and discarding the supernatant. Repeat this washing step 2-3 times to ensure complete removal of soluble sugars.[3]
- Dry the resulting pellet, which contains the starch, in a water bath to evaporate the ethanol.

Starch Extraction

- To the dried pellet, add 5.0 mL of distilled water and 6.5 mL of 52% perchloric acid.[3]
- Stir vigorously and allow the extraction to proceed for 20 minutes at 0°C (on ice).[3]
- Centrifuge the mixture and carefully collect the supernatant, which now contains the solubilized starch.
- Repeat the extraction on the pellet with an additional volume of perchloric acid to ensure complete recovery of the starch.[3]



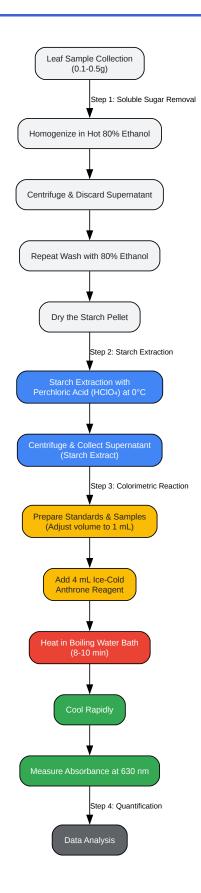
Pool the supernatants and bring the total volume to a known final volume (e.g., 50 or 100 mL) with distilled water.[3] This is the starch extract.

Colorimetric Reaction and Measurement

- Pipette 0.1 to 0.2 mL of the starch extract into a glass test tube and adjust the volume to 1.0 mL with distilled water.[3]
- Prepare a set of standards by pipetting 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the working glucose standard solution (100 μg/mL) into separate test tubes. This will correspond to 20, 40, 60, 80, and 100 μg of glucose. Adjust the volume in each tube to 1.0 mL with distilled water.[3]
- Prepare a blank tube containing 1.0 mL of distilled water.
- Place all tubes (standards, samples, and blank) in an ice bath to cool.
- Carefully add 4.0 mL of the ice-cold anthrone reagent to each tube and mix thoroughly.[3]
- Transfer the tubes to a boiling water bath and heat for exactly 8-10 minutes.[3][9]
- After heating, immediately cool the tubes in a cold water bath to stop the reaction.[3]
- Allow the tubes to return to room temperature. Measure the absorbance of the standards and samples against the blank at 630 nm using a spectrophotometer.[3]

Experimental Workflow Diagram





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Caption: Workflow for starch quantification using the **anthrone** method.



Data Presentation and Calculations Standard Curve Generation

First, plot a standard curve of absorbance at 630 nm versus the known concentration of glucose (in μ g). The data should be presented in a clear tabular format.

Table 1: Example Data for Glucose Standard Curve

Glucose (µg)	Absorbance at 630 nm
0 (Blank)	0.000
20	0.155
40	0.310
60	0.465
80	0.620
100	0.775

From the standard curve, determine the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the glucose concentration. This equation will be used to calculate the glucose concentration in the unknown samples.

Calculation of Starch Concentration

- Determine Glucose in Sample: Use the absorbance values of your unknown samples and the standard curve equation to calculate the concentration of glucose in the aliquot taken from the starch extract.
 - Glucose (μg) = (Absorbance of Sample y-intercept) / slope
- Calculate Total Glucose in Extract: Account for the dilution factor to determine the total amount of glucose in your entire starch extract.
 - Total Glucose (μg) = Glucose from step 1 × (Total Volume of Extract / Volume of Aliquot used)



- Convert Glucose to Starch: Since starch is a polymer of glucose, a conversion factor is used to estimate the starch content. The molecular weight of a glucose unit in starch is slightly less than that of free glucose due to the loss of a water molecule during polymerization.

 Therefore, the amount of glucose is multiplied by a factor of 0.9.[2][3]
 - Starch (μg) = Total Glucose (μg) × 0.9
- Express as Concentration: Finally, express the starch content as a concentration relative to the initial fresh or dry weight of the leaf tissue.
 - Starch Concentration (mg/g) = Starch (μg) / [Initial Sample Weight (g) × 1000]

Table 2: Example Calculation of Starch Concentration

Sample ID	Initial Weight (g)	Absorbance (630 nm)	Glucose in Aliquot (μg)	Total Starch in Extract (mg)	Starch Concentrati on (mg/g)
Control 1	0.250	0.415	53.5	2.41	9.64
Treated 1	0.255	0.580	74.8	3.37	13.21

Potential Interferences and Considerations

- Pigments: Leaf extracts can contain pigments like chlorophyll that may interfere with absorbance readings. The initial washing with 80% ethanol helps to remove many of these. For highly pigmented tissues, a pre-extraction with acetone may be necessary.[7]
- Other Sugars: The **anthrone** reagent reacts with other carbohydrates, not just glucose.[7] Therefore, the thorough removal of soluble sugars in the initial preparation steps is critical for the specific measurement of starch.
- Nitrates and Nitrites: The presence of nitrates and nitrites in plant extracts can interfere with the anthrone reaction, leading to inaccurate results.[10]
- Reagent Stability: The anthrone reagent is unstable and should be prepared fresh and kept cold to ensure consistent results.[8]



 Safety: Both perchloric acid and concentrated sulfuric acid are extremely hazardous. All steps involving these chemicals must be performed in a fume hood with appropriate PPE.

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